2-(3,4-Dichlorophenyl)piperazine Dihydrochloride

Description

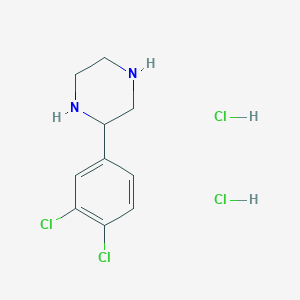

1-(3,4-Dichlorophenyl)piperazine dihydrochloride (CAS 76835-17-1) is a piperazine derivative characterized by a 3,4-dichlorophenyl group directly attached to the piperazine ring, stabilized as a dihydrochloride salt. This compound is a key structural motif in medicinal chemistry, particularly in the development of sigma (σ) receptor ligands . Sigma receptors are implicated in neuropsychiatric disorders, addiction, and neurodegenerative diseases, making this compound a valuable tool for pharmacological research . Its synthesis typically involves condensation of 1-(3,4-dichlorophenyl)piperazine with electrophilic reagents, followed by purification via column chromatography .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H14Cl4N2 |

|---|---|

Molecular Weight |

304.0 g/mol |

IUPAC Name |

2-(3,4-dichlorophenyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;;/h1-2,5,10,13-14H,3-4,6H2;2*1H |

InChI Key |

RUODQGFZAUWYGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride typically involves the reaction of 3,4-dichloroaniline with piperazine. The process can be summarized as follows:

Starting Materials: 3,4-dichloroaniline and piperazine.

Reaction: The 3,4-dichloroaniline is reacted with piperazine in the presence of a suitable solvent, such as ethanol or methanol.

Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpiperazines, while oxidation and reduction can lead to different oxidation states and functionalized derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its interactions with biological systems, including its binding to receptors and enzymes.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals, as well as in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride involves its interaction with various molecular targets, including:

Receptors: The compound can bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission.

Enzymes: It may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.

Ion Channels: The compound can interact with ion channels, altering their function and impacting cellular excitability.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Modifications

Key Structural Differences:

- Linker Type : BD1063 uses an ethyl linker, whereas the target compound directly attaches the dichlorophenyl group to piperazine. This impacts molecular flexibility and receptor binding .

- Substituent Diversity : SA-4503 incorporates methoxy and phenylpropyl groups, enhancing sigma-1 selectivity, while Compound 11’s nitro-triazole chain targets parasitic enzymes .

Pharmacological Profiles

Table 2: Receptor Affinity and Functional Activity

*Note: The target compound’s activity is inferred from structural analogs. BD1063 exhibits high sigma-1 selectivity and blocks cocaine-induced locomotor stimulation , while SA-4503 promotes neuroprotection via sigma-1 activation .

Biological Activity

2-(3,4-Dichlorophenyl)piperazine Dihydrochloride is a compound derived from the piperazine family, characterized by its significant biological activity. Its structural features include a dichlorophenyl group that enhances its pharmacological properties. This article examines the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN - 2HCl

- Molecular Weight : Approximately 304.0 g/mol

The compound's synthesis typically involves the nucleophilic substitution of 3,4-dichloroaniline with piperazine under reflux conditions in solvents such as ethanol or methanol. This process highlights the versatility in producing this compound for research and pharmaceutical applications.

Interaction with Neurotransmitter Receptors

This compound exhibits significant interactions with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for understanding its pharmacological profile:

- Dopamine Receptors : The compound acts as a modulator of dopamine receptor activity, which is essential in treating psychiatric disorders.

- Serotonin Receptors : It also influences serotonin receptor activity, which plays a role in mood regulation and anxiety disorders.

The binding affinity of this compound to these receptors has been studied extensively to assess its potential therapeutic applications .

Pharmacological Applications

The diverse pharmacological applications of this compound include:

- Antidepressant Effects : Due to its action on serotonin receptors, it may have antidepressant properties.

- Antipsychotic Activity : Its modulation of dopamine receptors positions it as a candidate for antipsychotic medications.

- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, particularly in animal models .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,3-Dichlorophenylpiperazine | Chlorine at positions 2 and 3 | Partial agonist at dopamine receptors |

| 3,4-Dichlorophenylpiperazine | Chlorine at positions 3 and 4 | Acts as serotonin releaser |

| Aripiprazole | Contains piperazine and aryl groups | Antipsychotic with diverse receptor activity |

| Cariprazine | Similar piperazine structure | Antipsychotic targeting dopamine receptors |

| Brilaroxazine | Contains multiple aromatic rings | Acts on serotonin and dopamine systems |

Each compound exhibits unique pharmacological properties despite structural similarities, making them valuable in various therapeutic contexts.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticonvulsant Activity Study :

- A study evaluated the anticonvulsant effects using animal models. Results indicated that derivatives containing piperazine structures showed significant protection against seizures in various tests (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazole tests) .

- The most potent derivatives demonstrated moderate binding to neuronal voltage-sensitive sodium channels.

- Neurotransmitter Modulation Study :

Q & A

Basic: What are the established synthesis protocols for 2-(3,4-Dichlorophenyl)piperazine Dihydrochloride, and how can reaction conditions be optimized for higher yield?

Answer:

The synthesis typically involves coupling a dichlorophenyl moiety to a piperazine backbone, followed by dihydrochloride salt formation. A common precursor route includes reacting 3,4-dichlorophenylhydrazine with appropriate reagents to introduce the piperazine group . Optimization strategies include:

- Temperature control : Maintaining 60–80°C during coupling to minimize side reactions.

- Catalyst selection : Using palladium-based catalysts for efficient cross-coupling .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity. Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Advanced: How can computational chemistry improve the experimental design for synthesizing this compound?

Answer:

State-of-the-art methods like those employed by ICReDD integrate quantum chemical calculations and machine learning to:

- Predict intermediates and transition states, accelerating pathway discovery.

- Screen reagent combinations (e.g., dichlorophenyl precursors vs. piperazine derivatives) for selectivity .

- Optimize reaction parameters (e.g., solvent dielectric constant, pH) to maximize yield . Experimental validation of computational predictions reduces development time by ~40% .

Basic: What analytical techniques are recommended for determining the purity of this compound?

Answer:

Critical methods include:

- HPLC with UV detection : Quantifies impurities using λmax 218–249 nm (characteristic of aromatic piperazines) .

- TLC with ninhydrin staining : Detects amine-containing byproducts (Rf = 0.3–0.5 in ethyl acetate/methanol) .

- NMR spectroscopy : Identifies structural anomalies (e.g., unexpected chlorination patterns) via ¹H/¹³C shifts . Pharmacopeial standards require ≥98.5% purity, verified via titrimetric analysis .

Advanced: How should researchers resolve contradictory data on the biological activity of this compound?

Answer:

Contradictions in receptor binding or toxicity data may arise from:

- Batch variability : Impurities like 1-(3-chlorophenyl)piperazine (a common byproduct) can skew results . Use HPLC-MS to confirm purity .

- Assay specificity : Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .

- Structural analogs : Compare activity with 2,3-dichlorophenylpiperazine derivatives to isolate substituent effects .

Basic: What parameters are critical in pharmacological studies of this compound?

Answer:

Key considerations include:

- Solubility : Use saline or DMSO (≤0.1% v/v) to avoid precipitation in vitro .

- Stability : Store at -20°C in anhydrous form; hydrate degradation occurs at room temperature .

- Dose-response profiling : Start with 1–100 µM ranges for receptor affinity studies, referencing aripiprazole precursor data .

Advanced: What methodologies characterize impurities in synthesized batches?

Answer:

Impurity profiling involves:

- Synthetic route analysis : Identify expected byproducts (e.g., 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride) via LC-MS .

- Reference standards : Use certified impurities (e.g., MM0421.08) for quantification .

- Forced degradation studies : Expose the compound to heat/light to simulate stability challenges and isolate degradation products .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

Stability protocols include:

- Thermogravimetric analysis (TGA) : Measures weight loss at 25–150°C to detect hydrate formation .

- Karl Fischer titration : Quantifies water content (pharmacopeial limit: ≤0.5% w/w) .

- Long-term storage trials : Monitor purity via HPLC at -20°C, 4°C, and 25°C over 6–12 months .

Advanced: How can researchers leverage structural analogs to predict SAR for this compound?

Answer:

Structure-activity relationship (SAR) modeling strategies:

- Comparative docking : Use 3D models of dopamine D2 receptors to compare binding affinities with analogs like 2,3-dichlorophenylpiperazine .

- Electron-withdrawing effects : Chlorine substituents at 3,4-positions enhance receptor selectivity; fluorine analogs (e.g., 4-fluoro-3-methoxyphenyl derivatives) reduce steric hindrance .

- Piperazine conformation : Rigid vs. flexible backbone analogs (e.g., piperidine vs. piperazine) alter pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.